molecular formula C12H12N4O3S B5708750 Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate CAS No. 5857-14-7

Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B5708750
CAS No.: 5857-14-7
M. Wt: 292.32 g/mol
InChI Key: UXSHHFPUCBARLA-UHFFFAOYSA-N
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Description

Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of ethyl 2-[(phenylcarbamoyl)amino]-2-thioxoacetate with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
  • Ethyl 2-[(phenylcarbamoyl)amino]-1,3,4-thiadiazole-5-carboxylate
  • Ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates

Uniqueness

Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiadiazole ring, a phenylcarbamoyl group, and an ethyl ester functionality. Its molecular formula is C12H11N3O4SC_{12}H_{11}N_{3}O_{4}S with a molecular weight of approximately 293.30 g/mol. The structural features contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC12H11N3O4SC_{12}H_{11}N_{3}O_{4}S
Molecular Weight293.30 g/mol
Melting Point153-155 °C
CAS Number2037-81-2

Anticancer Properties

Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. This compound has shown promising cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound demonstrated an IC₅₀ value of approximately 5.85 µM, indicating considerable inhibitory activity against cell proliferation.
  • A549 (lung cancer) : Significant growth inhibition was observed with IC₅₀ values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM in various studies.

These findings suggest that modifications in the substituents on the thiadiazole ring can enhance efficacy against specific cancer types .

Antibacterial and Antifungal Activities

This compound also exhibits antibacterial and antifungal activities. Studies have highlighted its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action may involve the inhibition of essential metabolic pathways within microbial cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-phenyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylateContains a thiazole ringDifferent heterocyclic structure
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylateLacks the phenylcarbamoyl groupSimpler structure with fewer functional groups
Ethyl 5-(formamidothio)-1,2,3-thiadiazole-4-carboxylateContains a formamidothio groupVariation in functional groups affecting activity

These variations illustrate how structural differences can significantly impact biological properties and therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the phenylcarbamoyl group using coupling reactions.
  • Esterification to obtain the final ethyl ester derivative.

These synthetic routes demonstrate the compound's complexity and potential for further modifications.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological targets:

  • Molecular Docking Studies : These studies revealed potential binding sites on enzymes involved in metabolic pathways, which may lead to inhibition or modulation of enzyme activity crucial for therapeutic effects.

Notable Research Findings

A study published in MDPI highlighted that derivatives of this compound exhibited IC₅₀ values comparable to standard anticancer drugs such as doxorubicin . Another investigation demonstrated significant inhibitory effects against human carbonic anhydrase isozymes .

Properties

IUPAC Name

ethyl 5-(phenylcarbamoylamino)thiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-2-19-11(17)9-10(20-16-15-9)14-12(18)13-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSHHFPUCBARLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354862
Record name ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-14-7
Record name ethyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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